molecular formula C25H30N4O3S B2948837 N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide CAS No. 1428352-63-9

N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide

Cat. No.: B2948837
CAS No.: 1428352-63-9
M. Wt: 466.6
InChI Key: BPNMWKVPXCLKAS-UHFFFAOYSA-N
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Description

“N-{2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide” is a complex organic compound that features a unique tricyclic structure combined with a piperidine and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide” can be approached through a multi-step synthetic route:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction followed by a series of cyclization and oxidation steps.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Thiophene Group: The thiophene group can be attached through a palladium-catalyzed cross-coupling reaction.

    Final Coupling: The final step involves coupling the tricyclic core with the piperidine-thiophene moiety using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group in the tricyclic core.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and piperidine rings.

    Reduction: Reduced forms of the tricyclic core.

    Substitution: Substituted derivatives with various functional groups attached to the piperidine and thiophene rings.

Scientific Research Applications

Chemistry

The compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.

Medicine

The compound shows promise in medicinal chemistry for the development of new therapeutic agents, especially for conditions such as chronic pain and neurodegenerative diseases.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of “N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide” involves its interaction with specific molecular targets such as enzymes and receptors. The tricyclic core may interact with enzyme active sites, while the piperidine and thiophene moieties could modulate receptor activity. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N’-{2-[4-(phenyl)piperidin-1-yl]ethyl}ethanediamide
  • **N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N’-{2-[4-(pyridin-2-yl)piperidin-1-yl]ethyl}ethanediamide

Uniqueness

The uniqueness of “N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide” lies in its combination of a tricyclic core with a thiophene-substituted piperidine moiety. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c30-22-6-5-19-16-20(15-18-3-1-10-29(22)23(18)19)27-25(32)24(31)26-9-13-28-11-7-17(8-12-28)21-4-2-14-33-21/h2,4,14-17H,1,3,5-13H2,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNMWKVPXCLKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCN4CCC(CC4)C5=CC=CS5)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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